4-chloro-N-{4-[(1Z)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}benzamide
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Overview
Description
4-CHLORO-N-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)BENZAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a chlorinated benzamide group and a pentanoylhydrazono moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-pentanone with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Coupling with 4-chloro-N-(4-bromoethyl)benzamide: The hydrazone intermediate is then coupled with 4-chloro-N-(4-bromoethyl)benzamide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or hydrazones.
Scientific Research Applications
4-CHLORO-N-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-(4-{1-[(Z)-2-BUTANOYLHYDRAZONO]ETHYL}PHENYL)BENZAMIDE
- 4-CHLORO-N-(4-{1-[(Z)-2-HEXANOYLHYDRAZONO]ETHYL}PHENYL)BENZAMIDE
Uniqueness
4-CHLORO-N-(4-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)BENZAMIDE is unique due to its specific hydrazono and benzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22ClN3O2 |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
4-chloro-N-[4-[(Z)-C-methyl-N-(pentanoylamino)carbonimidoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H22ClN3O2/c1-3-4-5-19(25)24-23-14(2)15-8-12-18(13-9-15)22-20(26)16-6-10-17(21)11-7-16/h6-13H,3-5H2,1-2H3,(H,22,26)(H,24,25)/b23-14- |
InChI Key |
WGOVPPFUENXOGB-UCQKPKSFSA-N |
Isomeric SMILES |
CCCCC(=O)N/N=C(/C)\C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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